Cas no 1526626-05-0 (ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate)

Ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate is a chiral β-amino ester derivative featuring a 3-chlorophenyl substituent, which serves as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural motif, combining an amino group and an ester functionality, makes it valuable for constructing complex molecules, particularly in the development of bioactive compounds and peptidomimetics. The presence of the 3-chlorophenyl group enhances its potential as a building block for ligands or pharmacophores targeting specific receptors. The ethyl ester moiety offers synthetic flexibility, enabling further functionalization under mild conditions. This compound is particularly useful in asymmetric synthesis and medicinal chemistry research due to its well-defined stereochemistry and reactivity profile.
ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate structure
1526626-05-0 structure
Product name:ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate
CAS No:1526626-05-0
MF:C12H16ClNO2
MW:241.713942527771
CID:5654757
PubChem ID:83440406

ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 1526626-05-0
    • ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
    • EN300-27730394
    • ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate
    • Inchi: 1S/C12H16ClNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-5,7,10H,2,6,8,14H2,1H3
    • InChI Key: XVCQZOKSWTYPBR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CC(C(=O)OCC)CN

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3Ų

ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27730394-0.05g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
0.05g
$407.0 2025-03-19
Enamine
EN300-27730394-2.5g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
2.5g
$949.0 2025-03-19
Enamine
EN300-27730394-5.0g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
5.0g
$1406.0 2025-03-19
Enamine
EN300-27730394-0.5g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
0.5g
$465.0 2025-03-19
Enamine
EN300-27730394-10g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0
10g
$2085.0 2023-09-10
Enamine
EN300-27730394-10.0g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
10.0g
$2085.0 2025-03-19
Enamine
EN300-27730394-0.25g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
0.25g
$447.0 2025-03-19
Enamine
EN300-27730394-0.1g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
0.1g
$427.0 2025-03-19
Enamine
EN300-27730394-1.0g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0 95.0%
1.0g
$485.0 2025-03-19
Enamine
EN300-27730394-5g
ethyl 3-amino-2-[(3-chlorophenyl)methyl]propanoate
1526626-05-0
5g
$1406.0 2023-09-10

Additional information on ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate

Comprehensive Overview of Ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate (CAS No. 1526626-05-0)

Ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate (CAS No. 1526626-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its 3-chlorophenyl and amino functional groups, exhibits unique chemical properties that make it valuable for synthetic applications. Researchers and industry professionals frequently search for terms like "synthesis of ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate" or "CAS 1526626-05-0 applications", reflecting its growing relevance in modern chemistry.

The compound's molecular structure, featuring a propanoate backbone substituted with a 3-chlorophenyl group, offers versatility in drug design and material science. Recent studies highlight its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. This aligns with trending topics in medicinal chemistry, such as "neuroactive compound synthesis" and "small molecule drug discovery", which dominate academic and industrial discussions.

From a technical perspective, ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate demonstrates notable stability under standard laboratory conditions, making it suitable for multi-step synthetic routes. Its ester group provides reactivity for further transformations, while the amino functionality allows for selective modifications—a feature often explored in queries like "functionalization of amino esters". The compound's chlorophenyl moiety also contributes to lipophilicity, a critical parameter in pharmacokinetic optimization.

In the context of green chemistry trends, researchers are investigating eco-friendly protocols for producing CAS 1526626-05-0, addressing search terms such as "sustainable synthesis of chlorophenyl derivatives". The compound's balanced polarity enables its use in both aqueous and organic media, broadening its utility in catalytic systems and enantioselective reactions—topics frequently appearing in high-impact journal publications.

Analytical characterization of ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate typically involves advanced techniques like NMR spectroscopy and mass spectrometry, with particular focus on its stereochemical purity. This aspect resonates with quality control discussions in pharmaceutical manufacturing, where precise molecular verification is paramount. The compound's chromatographic behavior has also been documented in method development studies, responding to industry demands for reproducible analytical procedures.

Emerging applications of this compound include its role as a precursor for heterocyclic compounds, particularly those containing pyridine or piperidine scaffolds. Such derivatives are actively researched for their biological activities, connecting to popular scientific inquiries about "structure-activity relationships in medicinal chemistry". The 3-chlorophenyl substitution pattern specifically influences electronic distribution, a factor crucial in molecular docking studies and receptor binding simulations.

Industrial scale-up considerations for CAS 1526626-05-0 involve optimization of reaction yields and purification methods, topics frequently searched by process chemists. The compound's crystalline properties have been investigated to improve isolation procedures, while its solubility profile informs formulation strategies—key aspects in technology transfer from laboratory to production environments.

Recent patent literature reveals innovative uses of ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate in material science, particularly in designing functional polymers with tailored properties. This intersects with growing interest in "smart materials" and "polymeric drug delivery systems", demonstrating the compound's cross-disciplinary relevance. Its modular structure allows incorporation into various macromolecular architectures while maintaining desired physicochemical characteristics.

From a regulatory standpoint, proper handling and documentation of 1526626-05-0 follow standard chemical safety protocols, with particular attention to its amino-ester classification. While not classified as hazardous under normal conditions, appropriate laboratory practices are recommended—a point emphasized in safety-focused searches like "amino ester handling guidelines". The compound's stability data supports its storage at ambient conditions, facilitating logistical operations.

The scientific community continues to explore novel derivatives of ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate, particularly through computational chemistry approaches that predict enhanced properties. This aligns with the increasing integration of AI in molecular design, a hot topic in contemporary research. Quantitative structure-property relationship (QSPR) studies of this compound contribute to broader understanding of molecular descriptors and their impact on material performance.

In conclusion, ethyl 3-amino-2-(3-chlorophenyl)methylpropanoate (CAS No. 1526626-05-0) represents a versatile chemical entity with expanding applications across multiple scientific domains. Its structural features enable diverse chemical transformations, while ongoing research uncovers new potential in both life sciences and material engineering. The compound's relevance to current scientific trends ensures continued interest from both academic and industrial sectors, positioning it as a valuable asset in modern chemical innovation.

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